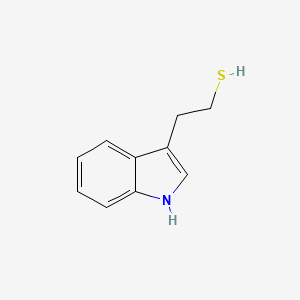

1H-Indole-3-ethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQAPWVEHNTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-06-8 | |

| Record name | 2-(1H-indol-3-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indole 3 Ethanethiol and Its Advanced Derivatives

Established Synthetic Pathways to 1H-Indole-3-ethanethiol

Traditional synthetic routes to this compound primarily rely on the functionalization of pre-existing indole (B1671886) systems or the cyclization of appropriately substituted precursors.

Reactions Involving Indole Ring Systems and Ethanethiol (B150549) Moieties

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the ethyl side chain of an indole derivative with a sulfur nucleophile. A well-established precursor for this transformation is 3-(2-bromoethyl)-1H-indole. acs.orgnih.gov

The synthesis proceeds by treating 3-(2-bromoethyl)-1H-indole with a thiolating agent. One such procedure involves the reaction with sodium or potassium thiosulfate (B1220275), which forms the corresponding sodium or potassium β-(3-indolyl)ethyl thiosulfate derivative. Subsequent treatment of this intermediate with a strong alkali, such as sodium hydroxide, leads to the formation of the bis[ω-(3-indolyl)ethyl]-disulfide. The final step is the reduction of this disulfide, typically with a powerful reducing agent like lithium aluminum hydride, to yield the desired this compound. acs.org

Another approach involves a cyclization-thiolation sequence. In this method, a nitro ketone undergoes cyclization in the presence of dimethylmethyleneammonium chloride and sodium hydride. The resulting conjugated intermediate is then treated with a thiol nucleophile, such as benzyl (B1604629) mercaptan or propane (B168953) thiol, in the presence of tin(II) chloride dihydrate to introduce the ethanethiol group through a proposed mechanism involving nucleophilic attack, reduction, and cyclization. acs.org

Synthesis from Key Precursors and Building Blocks

The synthesis of this compound often begins with more readily available indole precursors, with tryptophol (B1683683) (2-(1H-indol-3-yl)ethan-1-ol) being a principal starting material. rsc.orgresearchgate.netscispace.comacs.org Tryptophol itself can be synthesized from indole by reaction with oxalyl chloride to form (1H-indol-3-yl)-oxo-acetyl chloride, followed by esterification with ethanol (B145695) and subsequent reduction with sodium borohydride, providing tryptophol in high yield. scispace.com

The conversion of tryptophol to this compound requires the transformation of the hydroxyl group into a good leaving group, which is then displaced by a sulfur-containing nucleophile. A typical pathway involves the bromination of tryptophol using phosphorus tribromide in an inert solvent to afford 3-(2-bromoethyl)-1H-indole. acs.org As detailed in the previous section, this bromo-derivative is a key intermediate that can be converted to this compound. acs.org

The following table summarizes the key reaction steps starting from tryptophol:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Tryptophol | Phosphorus tribromide (PBr₃) in an inert solvent (e.g., ether, methylene (B1212753) chloride) | 3-(2-Bromoethyl)-1H-indole |

| 2 | 3-(2-Bromoethyl)-1H-indole | Sodium thiosulfate (Na₂S₂O₃) or Potassium thiosulfate (K₂S₂O₃) | Sodium/Potassium β-(3-indolyl)ethyl thiosulfate |

| 3 | Sodium/Potassium β-(3-indolyl)ethyl thiosulfate | Strong alkali (e.g., NaOH, KOH) | bis[ω-(3-indolyl)ethyl]-disulfide |

| 4 | bis[ω-(3-indolyl)ethyl]-disulfide | Lithium aluminum hydride (LiAlH₄) | This compound |

This table outlines a multi-step synthesis of this compound from the key precursor tryptophol. acs.org

Advanced Synthetic Strategies for Indole-Thiol Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules, including indole-thiol derivatives. Transition metal-catalyzed reactions have become particularly prominent in this regard.

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium and iridium, are powerful catalysts for the formation of C-C, C-N, and C-S bonds, enabling novel strategies for the synthesis of functionalized indoles.

Palladium catalysis is a versatile tool for the synthesis of indole derivatives. researchgate.netmdpi.com These methods often involve the cyclization of suitably substituted anilines or the direct functionalization of the indole core.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used for C-C bond formation in indole synthesis. mdpi.com More relevant to the synthesis of indole-thiols is the development of palladium-catalyzed C-S bond-forming reactions. For instance, a palladium-catalyzed enantioselective dearomative thio-arylation of indoles has been developed, providing access to 3-thio-fused indolinyl heterocycles. acs.org This reaction proceeds via the oxidative addition of Pd(0) to an aryl halide, followed by migratory insertion into the indole's 2,3-π bond and reductive elimination to form the C-S bond. acs.org

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov Palladium catalysts can facilitate the direct acylation of the indole C-H bond with a thioester, leading to the formation of indole-indolone scaffolds. researchgate.net While not a direct synthesis of an ethanethiol side chain, this demonstrates the principle of using thioesters in palladium-catalyzed C-H functionalization of indoles.

Heck Cyclization: The Heck reaction, which involves the coupling of an alkene with an aryl or vinyl halide, is a powerful tool for indole synthesis. scispace.comrsc.org Palladium nanoparticle-catalyzed intramolecular Heck cyclization of N-vinyl- or N-allyl-2-haloanilines can produce various indole structures. rsc.org Furthermore, the Heck reaction has been applied to the diversification of halo-indoles and even unprotected halo-tryptophans under aqueous conditions, showcasing the robustness of this methodology. nih.gov While direct introduction of a thiol via a Heck reaction is not standard, the compatibility of these reactions with various functional groups suggests potential for tandem or subsequent modifications to introduce the desired thiol group. For example, palladium nanoparticles supported on thiol-functionalized silica (B1680970) have been used as stable catalysts for Heck and Suzuki reactions, indicating the compatibility of the thiol group with these catalytic systems. researchgate.net

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis of functionalized indoles.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Thio-arylation | Pd(0) complex | Indole, Aryl halide with thiol group | 3-Thio-fused indolinyl heterocycles acs.org |

| C-H Acylation | Palladium catalyst | Indole, Thioester | Indole-indolone scaffold researchgate.net |

| Heck Cyclization | Palladium nanoparticles | N-allyl-2-haloaniline | 3-Methyl-indole rsc.org |

| Heck Cross-Coupling | Na₂PdCl₄/sSPhos | 5-Halo-indole, Alkene | 5-Alkenyl-indole nih.gov |

This table showcases various palladium-catalyzed reactions for the functionalization of the indole core, including methods for C-S bond formation. acs.orgresearchgate.netrsc.orgnih.gov

Iridium catalysts have gained prominence for their unique reactivity in C-H activation and cyclization reactions, offering alternative pathways to functionalized indoles.

A notable development is the iridium(III)-catalyzed tandem decarbonylative C-H bis-arylsulfenylation of indoles. acs.org This reaction utilizes an adamantoyl-directing group to facilitate the functionalization at the C2 and C4 positions with disulfides, leading to the direct formation of two C-S bonds. The reaction proceeds through the formation of five- and six-membered iridacycle intermediates. acs.org This method provides direct access to arylthio-substituted indoles.

Iridium-catalyzed C-H borylation of indoles presents another advanced strategy. rsc.org This reaction can regioselectively introduce a boryl group at the C3 position of N-acyl protected indoles. The resulting C-B bond is highly versatile and can be subsequently converted into a C-S bond through established cross-coupling methodologies, offering an indirect yet powerful route to indole-thiol derivatives. rsc.org

Furthermore, iridium-catalyzed [3+2] annulation of naphthylamines with α-diazocarbonyl compounds has been developed for the synthesis of densely functionalized benzoindoles. acs.org This cascade process involves an N-H insertion followed by an intramolecular nucleophilic cyclization. While not directly producing a thiol, this method highlights the capability of iridium catalysis to construct complex indole scaffolds that could be further functionalized. acs.org

| Reaction Type | Catalyst System | Substrates | Key Feature | Product Type |

| C-H Bis-arylsulfenylation | [Cp*IrCl₂]₂ | Indole with adamantoyl-directing group, Disulfide | Tandem C2/C4 decarbonylative C-S bond formation acs.org | 2,4-Di(arylthio)indole |

| C-H Borylation | [IrCl(cod)]₂ | N-acyl protected indole, Borylation agent | Regioselective C3-borylation rsc.org | 3-Borylated indole |

| [3+2] Annulation | Iridium catalyst | Naphthylamine, α-Diazocarbonyl compound | N-H insertion/cyclization cascade acs.org | Functionalized benzoindole |

This table summarizes advanced iridium-catalyzed reactions for the synthesis of functionalized indoles, including direct C-S bond formation and the introduction of versatile boryl groups. acs.orgacs.orgrsc.org

Copper-Catalyzed Reactions (e.g., Click Chemistry)

Copper catalysis offers a powerful toolkit for the synthesis of advanced indole derivatives. One of the most prominent applications is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the creation of complex molecular architectures by linking different fragments. orgchemres.org This methodology has been effectively used to prepare novel 1,2,3-triazole-linked indole derivatives. The process involves the reaction of 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with various aryl azides. The presence of a copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate, is crucial for the reaction's success. orgchemres.org Optimal conditions typically involve polar solvents, and the reactions proceed efficiently to yield the desired triazole-indole hybrids in good to excellent yields (63–92%). orgchemres.org

Beyond click chemistry, copper catalysts are instrumental in multi-component reactions (MCRs) for assembling complex heterocyclic systems. For instance, copper sulfate can catalyze the three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. nih.gov A plausible mechanism involves the copper-catalyzed formation of an indole-based ortho-quinodimethane intermediate, which then undergoes a Diels-Alder reaction with the dienophile. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions are fundamental for forming carbon-sulfur (C-S) bonds. Methodologies for the coupling of aldehydes with thiols using a copper catalyst in water have been developed, presenting an environmentally benign approach to thioesters. rsc.org This type of transformation is conceptually applicable to the synthesis of indole-thiol derivatives, where an indole-containing aldehyde could be coupled with a thiol source.

| Reaction Type | Reactants | Catalyst System | Product Type | Yield |

| CuAAC Click Chemistry | 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes, Aryl azides | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole-linked indoles | 63-92% orgchemres.org |

| Multi-Component Reaction | 2-Methylindole, Aromatic aldehydes, Cyclic dienophiles | CuSO₄ | Spirotetrahydrocarbazoles | Satisfactory nih.gov |

| Thioester Formation | Aryl/Alkyl aldehydes, Aryl/Alkyl thiols | Copper catalyst, TBHP (oxidant) | Thioesters | Moderate to Good rsc.org |

Organocatalytic Transformations (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing complex molecules. N-Heterocyclic carbenes (NHCs) are a particularly versatile class of organocatalysts, renowned for their ability to induce "umpolung" or reverse polarity in functional groups. nih.govyoutube.com This reactivity is harnessed to construct a wide array of heterocyclic compounds, including indoles. nih.gov

In a novel approach to indole synthesis, NHCs catalyze the convergent synthesis of 2-aryl indoles under mild conditions. nih.gov The mechanism relies on the NHC catalyst adding to an electrophile to generate a nucleophilic intermediate, a concept central to the benzoin (B196080) condensation discovered by Wöhler and Liebig and later elucidated by Lapworth and Breslow. acs.org This strategy avoids the harsh conditions and potential metal contamination associated with traditional methods like the Fischer or Bischler-Möhlau syntheses. nih.gov The choice of NHC, often generated in situ from a thiazolium or triazolium salt precursor, and the solvent are critical for achieving high yields. nih.govacs.org For example, a 2,6-diethylphenyl substituted thiazolium-derived NHC has been shown to be highly efficient. nih.gov

The scope of NHC catalysis is broad, enabling reactions such as the intermolecular Stetter reaction, where aryl aldehydes are coupled with arylsulfonyl-indoles. nih.gov The catalytically active species is typically generated from stable azolium salt precatalysts, with thiazolium, imidazolium, and triazolium scaffolds being the most common. acs.orgnih.gov

| Catalyst Type | Precursor | Key Reactivity | Application Example |

| N-Heterocyclic Carbene (NHC) | Thiazolium, Imidazolium, or Triazolium salts | Umpolung (Reversal of Polarity) | Synthesis of 2-aryl indoles from aldehydes and anilines nih.gov |

| Chiral Triazolium Salt | Amino-acid derived lactams | Asymmetric Induction | Asymmetric benzoin condensation acs.org |

Photochemical and Oxidant-Free Methodologies

Photochemical reactions, which use light to drive chemical transformations, offer unique and often milder pathways for the synthesis of complex molecules. In indole chemistry, photochemical methods have been developed for the construction of fused indole derivatives. researchgate.net One such method involves the iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates. This reaction leads to the formation of polycyclic aromatic systems like 1H-dibenzo[e,g]indole. researchgate.net

Visible light can also be employed in the formylation of indoles, a key step in building more complex derivatives. An aerobic process stimulated by visible light and facilitated by a photosensitizer like rose bengal can achieve C-3 formylation of the indole ring. researchgate.net This method represents an environmentally friendly approach as it uses air as the oxidant. researchgate.net

Another strategy involves oxidant-free reactions. While many synthetic transformations rely on oxidizing agents, developing oxidant-free routes is a key goal of green chemistry. The development of such methodologies for indole-thiol synthesis would be a significant advancement, potentially avoiding the over-oxidation of the sensitive thiol group to disulfides or sulfonic acids.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. researchgate.net They provide rapid access to complex molecular scaffolds from simple starting materials. A variety of indole-containing heterocycles have been synthesized using MCRs. researchgate.netnih.gov

For example, a three-component reaction of 1H-indole-3-carbaldehyde, malononitrile, and various active methylene compounds (like barbituric acid or dimedone) can produce functionalized indole derivatives. ekb.eg These reactions are often catalyzed by a simple base like triethylamine. Similarly, pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines containing an indole moiety can be synthesized via a one-pot, three-component reaction of an indole, malononitrile, and a barbituric acid derivative, sometimes using magnetic nanoparticles as a recyclable catalyst. nih.gov

Another innovative MCR involves the telescoped condensation of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to synthesize 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com Such MCRs are powerful tools for generating molecular diversity and creating libraries of complex indole derivatives for further investigation. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 1H-Indole-3-carbaldehyde | Malononitrile | Barbituric Acid | Triethylamine / Ethanol | Indole-substituted pyrimidine (B1678525) derivative ekb.eg |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's Acid | Et₃N, MeCN, reflux; then AcOH, reflux | 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com |

| 2-Methylindole | Aromatic Aldehyde | N-Alkylmaleimide | CuSO₄ / Toluene, reflux | Polycyclic Tetrahydrocarbazole nih.gov |

Stereoselective and Regioselective Synthesis

Control over stereochemistry and regiochemistry is paramount in modern organic synthesis. In the context of indole derivatives, achieving such control is crucial for preparing specific isomers with desired biological activities.

Regioselectivity refers to the preferential reaction at one site over another. A key challenge in indole chemistry is controlling substitution at different positions of the indole ring. For instance, a method for the regioselective nitration of indoles at the C-3 position has been developed under non-acidic and non-metallic conditions. This protocol uses trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent, showing strong preference for the 3-position. nih.gov If the 3-position is already occupied, the reaction does not proceed, highlighting its high regioselectivity. nih.gov MCRs can also exhibit high regioselectivity, as seen in the synthesis of furanones where the indole nucleophile selectively attacks a specific electrophilic site. mdpi.com

Stereoselectivity involves the preferential formation of one stereoisomer over others. While direct stereoselective synthesis of this compound is less common, the principles are well-established in related fields. For example, the regio- and stereoselective synthesis of selenium-containing heterocycles has been achieved through nucleophilic addition of a selenolate anion to activated triple bonds. mdpi.comnih.gov These methods, which result in predominantly Z-configured vinyl selenides, provide a blueprint for developing analogous sulfur chemistry. nih.gov The introduction of chiral auxiliaries near a reaction center is a classic strategy to induce diastereoselectivity in reactions like aldol (B89426) additions, which can be used to build stereochemically defined side chains that could later be converted to a thiol. youtube.com

Synthesis of Complex Indole-Thiol-Containing Heterocycles (e.g., Thiazinanes, Pyrimidines)

The synthesis of hybrid molecules incorporating an indole-thiol moiety within larger heterocyclic systems like thiazinanes and pyrimidines is an active area of research. These complex structures are of interest for their potential pharmacological properties.

Thiazinanes: The 1,3-thiazinane (B8806883) ring can be constructed through various cyclization strategies. One method involves the reaction of β-amino alcohols with an isothiocyanate to form an intermediate β-hydroxy thiourea, which then cyclizes in the presence of acid to yield the 1,3-thiazinane ring. nih.gov Another approach is the cyclization of acryloyl thioureas to form 2-imino-1,3-thiazinan-4-ones. nih.gov Integrating an indole moiety into these schemes, for example by starting with an indole-containing amino alcohol, would lead to the desired indole-thiazinane hybrids.

Pyrimidines: Indole-containing pyrimidines can be synthesized through a multi-step sequence. A common strategy begins with a 3-acetylindole, which is converted into a chloroenal intermediate. This electrophilic intermediate can then be reacted with various binucleophilic reagents, such as amidines, to construct the pyrimidine ring, resulting in novel biheterocyclic systems. richmond.edu Alternatively, three-component reactions involving an indole, malononitrile, and a derivative of 6-amino uracil (B121893) can be used to access indole-substituted pyrido[2,3-d]pyrimidines. nih.gov The synthesis of thiazole-pyrimidine derivatives has also been reported through both two-component and one-pot three-component reactions. mdpi.comnih.gov

| Target Heterocycle | Key Intermediate(s) | Reaction Type | Reference |

| 1,3-Thiazinane | β-Hydroxy thiourea | Acid-catalyzed cyclization | nih.gov |

| Indole-Pyrimidine | Indole-appended chloroenal, Amidine | Cyclocondensation | richmond.edu |

| Thiazole-Pyrimidine | 2-Aminothiazole, Dialkyl acetylenedicarboxylate | Two-component reaction | mdpi.com |

Protection and Deprotection Strategies in Indole Functionalization

The synthesis of complex indole derivatives often requires the use of protecting groups to mask reactive sites, such as the N-H of the indole ring or the thiol group, preventing unwanted side reactions. An ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and easy to remove selectively without affecting the rest of the molecule.

For the indole nitrogen, the 2-phenylsulfonylethyl (TSE) group has proven useful. It can be introduced by reacting the indole with the appropriate reagent and is readily removed via a reverse Michael reaction using a base like potassium t-butoxide. researchgate.net

A particularly innovative strategy involves the protection of the indole 2,3-double bond itself. This π-bond is susceptible to oxidation and other reactions. Triazolinediones (TADs) can react with the indole π-system in a reversible ene-type reaction. These reactions are often fast and high-yielding, and crucially, the indole can be regenerated by a retro-ene reaction, typically by simple heating, which releases the TAD. researchgate.net This provides a unique method to temporarily deactivate the indole's characteristic reactivity during other synthetic transformations. While this method protects the indole ring, the thiol group in this compound would likely require its own orthogonal protection, such as conversion to a disulfide or a thioether, which can be cleaved at a later stage.

| Protecting Group | Target Site | Deprotection Condition | Key Feature |

| 2-Phenylsulfonylethyl (TSE) | Indole N-H | Base (e.g., Potassium t-butoxide) | Stable to various conditions, removed with base. researchgate.net |

| Triazolinedione (TAD) | Indole 2,3-π bond | Heating (Retro-ene reaction) | Reversible protection of the indole double bond. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound focuses on creating more efficient and environmentally friendly processes. Key areas of development include the use of alternative reaction media, sustainable catalysts, and designing reactions with high atom economy to reduce waste.

Solvent-Free and Aqueous Media Approaches

A significant stride in green synthesis is the move away from volatile organic solvents towards solvent-free reactions or the use of water as a reaction medium. nih.govdntb.gov.ua Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, milder reaction conditions. For instance, the addition of indole to various aldehydes has been successfully achieved under neat conditions, highlighting a simple and eco-friendly method. mdpi.com In some cases, grinding techniques at room temperature have been employed to facilitate these reactions, further minimizing energy consumption. nih.gov

Water, as a benign and abundant solvent, is also a focal point in the green synthesis of indole derivatives. dntb.gov.ua The development of water-tolerant catalytic systems is crucial for this approach. For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water has been shown to be an effective and reusable reaction medium for the synthesis of certain indole derivatives. dntb.gov.ua

Table 1: Examples of Solvent-Free and Aqueous Media Synthesis of Indole Derivatives

Yields are as reported in the cited literature; "-" indicates data not specified.

Sustainable Catalysis and Catalyst Reusability

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves using catalysts that are non-toxic, efficient, and, importantly, reusable. Solid acid catalysts, for example, offer an eco-friendly alternative to traditional corrosive and hazardous liquid acids. nih.govdntb.gov.ua Poly(4-vinylpyridinium)hydrogen sulfate (P(4-VPH)HSO₄) has been demonstrated as an efficient, heterogeneous, and recyclable solid acid catalyst for the synthesis of bis(3-indolyl)methanes, a related class of indole compounds. nih.gov This catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Another approach involves the use of metal catalysts that can be recycled. For instance, in the synthesis of indole-containing oxindoles, an iron(III) chloride (FeCl₃) catalyst dissolved in glycerol, a biodegradable and reusable solvent, has been shown to be effective. wisdomlib.org The catalytic system could be recycled for subsequent reactions. wisdomlib.org

Table 2: Reusability of Catalysts in Indole Synthesis

Yields are as reported in the cited literature; "-" indicates data not specified.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a critical measure of the efficiency of a chemical reaction. rsc.org It calculates the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition reactions are inherently atom-economical as they involve the combination of all reactant atoms into the final product. rsc.org Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product containing the majority of the atoms of the reactants, are also highly desirable from an atom economy perspective. researchgate.net

Reaction efficiency is also enhanced by transitioning from traditional batch processing to continuous flow systems. nih.gov Continuous flow reactors can significantly reduce reaction times, improve heat and mass transfer, and allow for better control over reaction parameters, often leading to higher yields and reduced byproduct formation. nih.govnih.gov

Mitigation of Hazardous Reagents and Byproducts

A fundamental goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances. nih.gov This involves replacing toxic reagents with safer alternatives and designing reactions that produce benign byproducts, such as water.

In the synthesis of indole derivatives, traditional methods often employ hazardous reagents like strong acids or toxic metal catalysts. bhu.ac.in Green methodologies strive to replace these with more environmentally friendly options. For example, the use of solid acid catalysts like P(4-VPH)HSO₄ avoids the handling and disposal issues associated with corrosive liquid acids. nih.gov Similarly, employing iron catalysts, which are less toxic than many other transition metals, contributes to a safer process. wisdomlib.org

The choice of solvent also plays a crucial role in mitigating hazards. By utilizing solvent-free conditions or aqueous media, the risks associated with flammable, volatile, and toxic organic solvents are significantly reduced. nih.govdntb.gov.uamdpi.com Furthermore, designing reactions that proceed with high selectivity minimizes the formation of unwanted byproducts, simplifying purification processes and reducing waste. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1h Indole 3 Ethanethiol

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an electron-rich heterocycle, which makes it prone to electrophilic attack. bhu.ac.in The presence of the ethanethiol (B150549) substituent can influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns (e.g., C3-selectivity)

The most reactive position on the indole nucleus for electrophilic aromatic substitution is the C3 position. wikipedia.org This is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed during the attack at this position. bhu.ac.in While the C3 position is already occupied by the ethanethiol group in 1H-indole-3-ethanethiol, electrophilic substitution can still occur at other positions, primarily C2, or under certain conditions, lead to reactions on the benzene (B151609) portion of the indole ring, especially if the more reactive sites are blocked. wikipedia.org

Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like halogens under acidic or basic conditions.

Nitration: Carried out with non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate to prevent polymerization. bhu.ac.in

Acylation: Often occurs at the C3 position, but with the C3 position substituted, acylation may be directed to the nitrogen atom or other positions on the ring. bhu.ac.inmdpi.com

The general preference for C3 substitution in indoles is a well-established principle in heterocyclic chemistry. wikipedia.org

Functionalization at the Nitrogen Atom (N-H Reactivity)

The nitrogen atom of the indole ring possesses a hydrogen atom that can be substituted, demonstrating N-H reactivity. This site can be targeted for alkylation and acylation reactions.

N-Alkylation: Indoles can be N-alkylated using various alkylating agents. nih.gov For instance, the reaction with methyl iodide in dimethylformamide at elevated temperatures can lead to N-methylation. bhu.ac.in More advanced methods for N-alkylation include one-pot, three-component Fischer indolization–N-alkylation sequences and iridium-catalyzed reactions with alcohols. rsc.orgorganic-chemistry.org In some cases, chemoselective N-alkylation can be achieved under specific conditions, such as in aqueous microdroplets, which can favor N-alkylation over the more common C-alkylation. nih.govstanford.edu

N-Acylation: The N-acylation of indoles is a common transformation. nih.gov While direct acylation at the nitrogen can be challenging due to competing C3 acylation, methods using thioesters as a stable acyl source have been developed for chemoselective N-acylation. nih.gov Other approaches involve the use of carboxylic acids in the presence of boric acid or oxidative coupling with aldehydes catalyzed by organocatalysts. clockss.orgrsc.org

Table 1: Selected N-Functionalization Reactions of Indoles

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Methyl iodide, Dimethylformamide, ~80°C | N-Methylindole | bhu.ac.in |

| N-Alkylation | Three-component Mannich-type reaction in aqueous microdroplets | N-Alkylated indole aminals | nih.govstanford.edu |

| N-Alkylation | Aryl hydrazines, ketones, alkyl halides (one-pot) | 1,2,3-Trisubstituted indoles | rsc.org |

| N-Acylation | Thioesters, Cs₂CO₃, Xylene, 140°C | N-Acylindoles | nih.gov |

| N-Acylation | Carboxylic acid, Boric acid, Mesitylene, reflux | N-Acylindoles | clockss.org |

| N-Acylation | Aldehydes, Oxidative carbene catalyst | N-Acylindoles | rsc.org |

Reactivity of the Ethanethiol Moiety

The ethanethiol group attached to the indole ring introduces a new dimension of reactivity, primarily centered around the sulfur atom.

Nucleophilic Properties of the Thiol Group

The thiol group (-SH) is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). evitachem.comacs.org This allows it to readily participate in nucleophilic substitution and addition reactions.

Thiolate Formation and Alkylation: The thiol proton is acidic and can be removed by a base to form a thiolate anion. This thiolate is a strong nucleophile that can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form thioethers. cas.cn

Michael Addition: As a soft nucleophile, the thiol group can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. researchgate.net The rate of this addition can be influenced by steric hindrance on the electrophile and the electronic properties of the thiol. researchgate.net

Reaction with Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form hemithioacetals and thioacetals, respectively.

The nucleophilicity of the thiol group is a key feature of its chemical reactivity, enabling the formation of new carbon-sulfur bonds. lnu.edu.cn

Oxidation and Reduction Pathways of Sulfur

The sulfur atom in the thiol group can exist in various oxidation states, leading to a rich redox chemistry.

Oxidation to Disulfides: Thiols are readily oxidized to form disulfides (-S-S-). libretexts.org This can be achieved using a variety of oxidizing agents, including iodine or hydrogen peroxide. This dimerization is a common reaction for thiols and is a key aspect of their chemistry. libretexts.org In biological systems, this conversion is often mediated by oxidizing agents like NAD⁺. libretexts.org

Further Oxidation: Under stronger oxidizing conditions, the sulfur atom can be further oxidized to form sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H).

Reduction of Disulfides: The disulfide bond can be cleaved and reduced back to the corresponding thiols. uwaterloo.ca This reduction can be accomplished using reducing agents like zinc and acid or through thiol-disulfide exchange reactions. libretexts.org

Table 2: Oxidation and Reduction Reactions of the Thiol Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference(s) |

| Oxidation | Mild oxidizing agents (e.g., I₂, H₂O₂) | Disulfide (-S-S-) | libretexts.org |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Sulfonic acid (-SO₃H) | |

| Reduction | Reducing agents (e.g., Zn/H⁺) | Thiol (-SH) | libretexts.org |

| Thiol-Disulfide Exchange | Another thiol | New disulfide and new thiol | libretexts.orguwaterloo.ca |

Formation and Cleavage of Carbon-Sulfur Bonds

The formation of the C-S bond in this compound is a key step in its synthesis, and its cleavage represents a potential transformation.

Formation: Carbon-sulfur bonds are fundamental in organic chemistry. lnu.edu.cn They can be formed through various methods, including the reaction of a sulfur nucleophile with a carbon electrophile. lnu.edu.cn In the context of this compound synthesis, this could involve the reaction of an indole-based electrophile with a source of the ethanethiol group or vice-versa. One reported method involves the reaction of a nitro ketone with a thiol nucleophile in the presence of a reducing agent. The formation of C-S bonds can also be catalyzed by transition metals or mediated by reagents like carbon tetrabromide. lnu.edu.cnresearchgate.net The enzymatic formation of carbon-sulfur bonds is also a significant area of research in natural product biosynthesis. nih.gov

Cleavage: The cleavage of carbon-sulfur bonds, or desulfurization, is also an important transformation. While hydrodesulfurization (replacement of the thiol group with hydrogen) is a common focus, desulfurization for nucleophilic substitution has also been developed. cas.cn This allows for the replacement of the thiol group with other nucleophiles. For example, a system of triphenylphosphine (B44618) and 1,2-diiodoethane (B146647) can promote the desulfurization of thiols for subsequent reaction with a range of nucleophiles. cas.cn

Mechanistic Investigations of this compound Reactions

The chemical reactivity of this compound is governed by the interplay between the indole nucleus and the ethanethiol side chain. Mechanistic investigations into its transformations, while not exhaustive for this specific molecule, can be understood by examining studies of its constituent functional groups and related indole systems. The primary reactive sites are the thiol group (-SH), the indole nitrogen (N-H), and the electron-rich indole ring, particularly the C2 and C3 positions.

Research into the reaction mechanisms of this compound and related structures involves a combination of experimental and analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structures of reactants, intermediates, and products. IR spectroscopy is particularly useful for identifying the S-H stretching vibration (typically around 2500–2600 cm⁻¹) and the indole N-H bond (around 3400 cm⁻¹).

Reactions Involving the Ethanethiol Group

The ethanethiol moiety is the primary site for several key transformations, including oxidation, radical formation, and thermal decomposition.

Oxidation: The thiol group is susceptible to oxidation, which can proceed through different mechanisms depending on the oxidizing agent used. Common agents like hydrogen peroxide or iodine can lead to the formation of disulfides or, with stronger oxidation, sulfonic acids.

Thiyl Radical Formation: The relatively weak S-H bond, with a bond dissociation energy of approximately 365 kJ/mol, can undergo facile homolytic cleavage to generate a thiyl radical. dundee.ac.uk This process can be initiated by various means:

Thermal Homolysis: Heating can cause the S-H bond to break, forming a thiyl radical.

Photolysis: Direct UV irradiation can supply the energy needed for homolytic cleavage. dundee.ac.uk

Redox Processes: One-electron oxidants, such as certain metal complexes, can generate the thiyl radical. dundee.ac.uk

Once formed, this highly reactive thiyl radical intermediate can participate in a variety of subsequent reactions, including additions to unsaturated bonds. dundee.ac.uk

Thermal Decomposition Mechanisms: Studies on the pyrolysis of ethanethiol provide a model for the potential thermal degradation pathways of this compound. nih.gov At elevated temperatures and in the absence of other reagents, the molecule is expected to undergo unimolecular decomposition through several competing mechanisms. The primary pathways are initiated by the cleavage of the weakest bonds in the ethanethiol side chain. nih.gov

Based on analogous compounds, three principal decomposition routes are plausible nih.gov:

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond, the weakest bond in the ethanethiol chain (DH₂₉₈ ≈ 73.6 kcal mol⁻¹), yields an indole-3-ethyl radical and a sulfanyl (B85325) (•SH) radical. nih.gov

C-C Bond Cleavage: Cleavage of the carbon-carbon bond results in an indole-3-methyl radical and a thiohydroxymethyl radical (•CH₂SH). nih.gov

Intramolecular Elimination: A concerted rearrangement mechanism can lead to the elimination of hydrogen sulfide (B99878) (H₂S), forming 3-vinyl-1H-indole. nih.gov

Table 1: Potential Unimolecular Thermal Decomposition Pathways of this compound This table is based on mechanisms established for the thermal pyrolysis of ethanethiol and extrapolated to this compound. nih.gov

| Decomposition Pathway | Key Products | Mechanistic Description |

| C–S Bond Fission | Indole-3-ethyl radical, Sulfanyl radical (•SH) | Homolytic cleavage of the weakest bond in the side chain, initiating a free-radical pathway. |

| Intramolecular H₂S Elimination | 3-Vinyl-1H-indole, Hydrogen Sulfide (H₂S) | A molecular rearrangement mechanism that does not involve free radicals, proceeding through a transition state. |

| C–C Bond Fission | Indole-3-methyl radical, Thiohydroxymethyl radical (•CH₂SH) | Homolytic cleavage of the C-C bond, requiring higher energy than C-S fission. |

Reactions Involving the Indole System

The indole ring itself can participate in transformations, often involving electrophilic substitution or more complex rearrangements.

Synthesis and Thiolation Mechanisms: The formation of the this compound structure often involves a multi-step synthesis. One proposed mechanism begins with a nitro ketone precursor. This undergoes cyclization, followed by nucleophilic attack from a thiol source at the alpha-position of the ketone. The process is completed by reduction and final cyclization to form the indole ring with the attached ethanethiol moiety. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is critical in this process, with its omission leading to very low yields.

Indolyl 1,3-Heteroatom Transposition (IHT): While not studied directly on this compound, mechanistic investigations on related N-hydroxyindole derivatives provide a powerful model for potential rearrangements. nih.gov In-depth studies using ¹⁸O isotope labeling experiments have revealed a mechanistic duality in these systems, where the reaction can proceed through either a concerted pathway or a dissociative mechanism involving ion pairs. nih.gov The specific pathway taken can be influenced by electronic substituent effects on the indole ring. nih.gov Such complex mechanisms could potentially be relevant for transformations of this compound under specific conditions.

Table 2: Analytical Techniques in Mechanistic Investigations of Indole Thiols This table summarizes key analytical methods and their applications as described in the literature.

| Analytical Technique | Application in Mechanistic Studies |

| ¹H NMR Spectroscopy | Confirms the integrity of the proton environment on the indole ring and the ethanethiol chain. |

| ¹³C NMR Spectroscopy | Verifies the stability and structure of the carbon skeleton. |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as S-H (~2500–2600 cm⁻¹) and N-H (~3400 cm⁻¹) stretching vibrations. |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass confirmation to identify products and distinguish them from potential byproducts like disulfides. |

| UV-Vis Spectroscopy | Monitors the π→π* transitions of the indole ring (~270–290 nm) to assess changes to the chromophore. |

Spectroscopic Characterization and Structural Elucidation in 1h Indole 3 Ethanethiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 1H-Indole-3-ethanethiol, offering profound insights into the connectivity and chemical environment of its constituent atoms. Both one-dimensional and two-dimensional NMR experiments are employed to piece together the molecular puzzle.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. pressbooks.pub The spectrum displays distinct signals corresponding to the protons of the indole (B1671886) ring and the ethanethiol (B150549) side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. pressbooks.pub For instance, the aromatic protons on the indole ring typically resonate in the downfield region (around 7.0-8.0 ppm), while the protons of the ethyl group appear more upfield. researchgate.netuou.ac.in The integration of the peak areas in a ¹H NMR spectrum provides a ratio of the number of protons in each unique environment. savemyexams.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. slideshare.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its neighboring atoms. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.1 | - |

| C2-H | ~7.2 | ~122 |

| C4-H | ~7.6 | ~119 |

| C5-H | ~7.1 | ~121 |

| C6-H | ~7.1 | ~120 |

| C7-H | ~7.5 | ~111 |

| -CH₂- (alpha to indole) | ~3.0 | ~28 |

| -CH₂- (alpha to SH) | ~2.7 | ~25 |

| S-H | ~1.3 | - |

| C3 | - | ~113 |

| C3a | - | ~127 |

| C7a | - | ~136 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the ethanethiol chain and the coupling between adjacent protons on the indole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, greatly simplifying the assignment of the carbon skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC can show correlations between the protons of the ethanethiol side chain and the carbons of the indole ring, confirming the attachment point at C3. researchgate.net

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Correlation between -CH₂-CH₂- protons. Correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7). |

| HSQC | ¹H - ¹³C (direct) | Correlation of each proton with its directly attached carbon. |

| HMBC | ¹H - ¹³C (long-range) | Correlations from the alpha-CH₂ protons to C2, C3, and C3a of the indole ring. Correlations from the aromatic protons to neighboring carbons. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies. dokumen.pub

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. acs.org The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. The S-H stretching vibration of the thiol group is generally weaker and appears in the range of 2550-2600 cm⁻¹. rsc.org Other significant peaks would include those for aromatic C-H stretching and C=C stretching of the indole ring. ajchem-a.com

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light. rsc.org For this compound, the S-H and C-S stretching vibrations are often more readily observed in the Raman spectrum than in the FTIR spectrum. rsc.org The C-S stretching vibration typically appears in the fingerprint region between 600 and 800 cm⁻¹. researchgate.net The indole ring vibrations also give rise to characteristic Raman signals. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H (indole) | Stretching | ~3400 | FTIR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Aliphatic C-H | Stretching | 2850-2960 | FTIR, Raman |

| S-H | Stretching | 2550-2600 | FTIR, Raman |

| C=C (aromatic) | Stretching | 1450-1600 | FTIR, Raman |

| C-S | Stretching | 600-800 | Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the analysis of this compound, high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. nist.gov Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide further structural information. For this compound, common fragmentation pathways would likely involve the loss of the thiol group or cleavage of the ethyl side chain, providing further evidence for the proposed structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass measurement, which is crucial for confirming the molecular formula of this compound. scispace.com This precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions.

In the context of this compound (C₁₀H₁₁NS), HRMS is used to verify its molecular integrity and identify potential byproducts, such as oxidation products like disulfides. The technique is often coupled with liquid chromatography (LC) or direct injection methods. nih.gov The comparison between the calculated theoretical mass and the experimentally observed mass serves as a definitive confirmation of the compound's identity. nih.govrsc.org

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NS |

| Theoretical Monoisotopic Mass | 177.06122 Da |

| Observed Mass [M+H]⁺ (example) | 178.06850 Da uni.lu |

Note: The observed mass can vary slightly based on instrumentation and ionization method.

Tandem Mass Spectrometry (MS/MS) and Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. dokumen.pubresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer. mdpi.com

The fragmentation pattern is characteristic of the molecule's structure. For indole-containing compounds, common fragmentation pathways involve cleavage of the side chain and fragmentation of the indole ring itself. researchgate.net The ion at m/z 130.0, representing the core indole structure (quinolinium ion), is a characteristic fragment for many indole derivatives. mdpi.comnih.gov Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the indole core and the ethanethiol side chain. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

|---|---|---|

| 178.07 | 144.08 | Loss of H₂S |

| 178.07 | 130.07 | Cleavage of the ethyl-thiol side chain (quinolinium ion) |

Note: Fragmentation data is predictive and based on known fragmentation of similar indole structures.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) DART-MS is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. nist.govrsc.org It operates by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte. nist.gov DART is a soft ionization method, often producing easily interpretable mass spectra dominated by protonated molecules [M+H]⁺. nist.gov This makes it an attractive option for rapid screening. nih.gov When coupled with a high-resolution mass spectrometer, DART-MS can provide real-time, accurate mass measurements for this compound, confirming its presence on a surface or in a bulk sample quickly. nist.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. dokumen.pubnih.gov For the analysis of this compound, the compound would first be vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. nist.gov Following separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nist.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. nist.govnist.gov While highly effective, some indole derivatives may require a derivatization step to increase their volatility and thermal stability for GC-MS analysis. nih.gov

Table 3: Typical GC-MS Parameters for Indole Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Non-polar (e.g., Methyl Silicone) nist.gov |

| Inlet Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective analytical method ideal for quantifying compounds in complex mixtures, such as biological or environmental samples. nih.govrsc.org The UHPLC system uses columns with smaller particles to achieve higher resolution and faster separation times compared to traditional HPLC. nih.govqub.ac.uk

For this compound analysis, a reversed-phase column (like a C18) is typically used with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov After chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov Operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and allowing for accurate quantification even at very low concentrations. nih.govnih.gov

Table 4: Example UHPLC-MS/MS Method Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., HSS T3, BEH C18) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a successful crystal structure analysis would unambiguously confirm its constitution and stereochemistry. It would reveal the planarity of the indole ring system and the specific orientation of the ethanethiol side chain relative to the ring. evitachem.com While specific crystallographic data for this compound is not widely published, analysis of similar indole derivatives shows that the indole ring system is generally planar. researchgate.net This technique remains the gold standard for absolute structural proof in the solid state.

Computational Chemistry and Theoretical Studies of 1h Indole 3 Ethanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. For indole (B1671886) derivatives, these calculations are crucial for understanding their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgmdpi.com DFT methods are used to calculate the equilibrium geometries, vibrational frequencies, and electronic properties of molecules. researchgate.net For instance, in studies of various indole derivatives, the B3LYP functional is commonly used to optimize molecular structures and predict infrared and Raman spectra. researchgate.netopenaccesspub.org These calculations allow for the assignment of vibrational modes and provide geometric parameters, such as bond lengths and angles, that are often in good agreement with experimental data. openaccesspub.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method is applied to calculate electronic absorption spectra, including excitation energies and oscillator strengths, providing insights into the photophysical behavior of compounds. openaccesspub.org For indole derivatives, TD-DFT can elucidate how substituents on the indole ring influence its electronic transitions.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to achieve high accuracy in energy calculations. figshare.com These methods are often employed to compute gas-phase basicity and proton affinity for molecules like indole. figshare.com While computationally more demanding than DFT, ab initio methods are essential for benchmarking and for obtaining highly reliable energetic data, which is crucial for understanding reaction mechanisms and molecular stability. unicamp.br For example, ab initio calculations on indole-3-acetic acid have been used to refine its geometry and understand its aromaticity and conformational changes. unicamp.br

Molecular Interactions and Bonding Analysis

The biological and chemical activity of a molecule is profoundly influenced by its interactions, both within the molecule (intramolecular) and with its environment (intermolecular). Computational analysis provides detailed insights into the nature and strength of these interactions.

Hydrogen bonding is a critical non-covalent interaction that dictates the structure and function of many chemical and biological systems. In 1H-Indole-3-ethanethiol, the presence of the N-H group of the indole ring and the thiol (-SH) group on the ethyl side chain allows for the possibility of intramolecular hydrogen bonding. Although direct studies on N-H⋯S interactions within this specific molecule are scarce, computational analysis of related systems shows that such interactions can be characterized. Theoretical studies on other indole derivatives have identified and characterized intramolecular hydrogen bonds, which can influence conformational stability. nih.gov The analysis of such bonds involves examining geometric criteria (distances and angles) and topological features of the electron density.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting chemical reactivity. rsc.org An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov The potential is typically color-coded, with red indicating negative potential (electron-rich areas, such as those around heteroatoms like nitrogen and sulfur) and blue indicating positive potential (electron-poor areas, often around hydrogen atoms). nih.govresearchgate.net For a molecule like this compound, an MEP analysis would highlight the nucleophilic character of the sulfur atom and the indole nitrogen, as well as the electrophilic nature of the N-H proton, thereby predicting sites for intermolecular interactions and chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability. nih.gov DFT calculations are widely used to determine the energies of these orbitals and visualize their distribution. For indole and its isomers, the HOMO-LUMO gap has been calculated to assess their relative stability and electrical transport properties. researchgate.net This analysis is fundamental to understanding the electronic behavior of this compound.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Indole Isomers. (Data derived from DFT calculations at the B3LYP/6-311+G** level for illustrative purposes). researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole | -0.144 | 1.18 | -2.62 |

| Isoindole | -0.305 | 1.25 | -4.3 |

| Indolizine | -0.319 | 1.11 | -4.3 |

Table 2: Global Reactivity Descriptors. (These parameters are typically calculated from HOMO and LUMO energies to quantify reactivity). mdpi.com

| Parameter | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Atomic Charge Distribution Studies

Atomic charge distribution analysis is a fundamental computational tool used to quantify the electron density distribution across a molecule. This information is crucial for understanding a molecule's electrostatic potential, reactivity, and intermolecular interactions. The partial charges on atoms dictate the sites susceptible to nucleophilic or electrophilic attack. For this compound, the charge distribution is primarily influenced by the aromatic indole ring and the attached ethanethiol (B150549) group.

Various computational methods, such as Natural Bond Orbital (NBO), Hirshfeld, and Mulliken population analysis, can be employed to calculate these partial charges. Density Functional Theory (DFT) calculations on related indole derivatives provide a basis for predicting the charge distribution in this compound. chemrxiv.orgniscpr.res.in It is expected that the nitrogen atom will bear a partial negative charge, while the hydrogen attached to it will be partially positive. The C3 carbon, despite being a site of high electron density, will have its charge influenced by the electronegativity of the adjacent sulfur atom.

Table 1: Predicted Atomic Partial Charges for Key Atoms in this compound Note: These are representative values based on theoretical principles and data from analogous indole structures. Actual values would be derived from specific quantum chemical calculations.

| Atom | Predicted Partial Charge (e) | Rationale |

| N1 | -0.45 to -0.60 | High electronegativity and lone pair delocalization. |

| C2 | +0.10 to +0.25 | Adjacent to electronegative nitrogen. |

| C3 | -0.15 to -0.30 | Electron-rich due to π-delocalization from N1. |

| S (Thiol) | -0.10 to -0.25 | Electronegative atom with lone pairs. |

| H (on N1) | +0.30 to +0.45 | Acidic proton due to attachment to electronegative nitrogen. |

| H (on S) | +0.10 to +0.20 | Thiol proton, less acidic than N-H proton. |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis

To gain a deeper understanding of bonding and electronic interactions, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are powerful computational techniques.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs, bonds, and antibonds. This method is particularly effective for quantifying hyperconjugative and delocalization effects that contribute to molecular stability. For this compound, NBO analysis would elucidate several key electronic features:

Delocalization: The primary interaction would be the donation of electron density from the nitrogen (N1) lone pair (LP) to the antibonding π* orbitals of the adjacent C2-C3 and C8-C9 bonds in the indole ring. This LP(N) → π*(C-C) interaction is characteristic of indoles and is responsible for the high nucleophilicity of the C3 position.

Hyperconjugation: Interactions involving the ethanethiol side chain, such as delocalization from C-H or C-C sigma bonds into unoccupied orbitals, would also be quantified. The lone pairs on the sulfur atom could also participate in hyperconjugative interactions with the indole ring system.

Bond Character: The analysis provides details on the hybridization and polarization of the atoms, confirming the nature of the covalent bonds within the molecule.

Atoms in Molecules (AIM) Analysis The Quantum Theory of Atoms in Molecules (AIM) defines atomic interactions based on the topology of the electron density (ρ). dntb.gov.ua By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds.

Bond Critical Points (BCPs): For this compound, BCPs would be located along the paths of all covalent bonds. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond type. High ρ(r) and a large negative ∇²ρ(r) are characteristic of shared-electron (covalent) interactions.

Ring Critical Points (RCPs): RCPs would be found in the center of the five- and six-membered rings of the indole structure, characteristic of its cyclic nature.

Non-covalent Interactions: AIM is also capable of identifying weaker interactions, such as intramolecular hydrogen bonds, which could potentially exist between the thiol hydrogen and the π-system of the ring, although such an interaction would likely be very weak.

Table 2: Expected Findings from NBO and AIM Analysis for this compound

| Analysis Type | Interaction / Bond | Expected Finding | Significance |

| NBO | LP(N1) → π(C2-C3) | Strong stabilization energy (E(2)) | Confirms π-delocalization, explains C3 reactivity. |

| NBO | LP(S) → σ(C-C/C-H) | Weaker stabilization energy | Indicates hyperconjugative effects from the thiol group. |

| AIM | C-N, C-C, C-S, C-H, S-H | Bond Critical Points with ∇²ρ(r) < 0 | Confirms the presence of covalent bonds. |

| AIM | Indole Rings | Ring Critical Points | Defines the cyclic topology of the molecule. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. youtube.com Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of novel compounds. nih.govaps.org

For this compound, a theoretical NMR spectrum can be calculated. The predicted chemical shifts are determined by the local electronic environment of each nucleus.

¹H NMR: The proton on the indole nitrogen (N1-H) is expected to appear significantly downfield due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (typically 7.0-8.0 ppm). The protons of the ethanethiol side chain (-CH₂-CH₂-SH) would be found in the aliphatic region, with the methylene (B1212753) group adjacent to the indole ring being more deshielded than the one adjacent to the sulfur. The thiol proton (-SH) typically appears as a broad singlet at a variable chemical shift.

¹³C NMR: The carbon atoms of the indole ring would have distinct chemical shifts reflecting the electron distribution. The C3 carbon, being electron-rich, would be shielded relative to other sp² carbons, though its attachment to the C-S bond will influence its final position. The C2 carbon, adjacent to the nitrogen, is typically observed further downfield.

Comparing the computationally predicted spectrum with an experimentally obtained one is a powerful method for structural verification. ruc.dk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Atom Position | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹H | N1-H | 10.0 - 11.5 | Aromatic ring current, N electronegativity. |

| ¹H | Aromatic (C4-C7) | 7.0 - 8.0 | Aromatic ring system. |

| ¹H | C2-H | 7.0 - 7.5 | Heterocyclic aromatic environment. |

| ¹H | -CH₂- (adjacent to C3) | 2.9 - 3.3 | Deshielding by aromatic ring. |

| ¹H | -CH₂- (adjacent to S) | 2.6 - 3.0 | Influence of sulfur atom. |

| ¹H | S-H | 1.0 - 2.5 | Thiol group, variable due to H-bonding. |

| ¹³C | C2 | 120 - 130 | Adjacent to electronegative N. |

| ¹³C | C3 | 110 - 120 | Shielded by π-delocalization. |

| ¹³C | Aromatic (C4-C9) | 110 - 140 | Aromatic ring system. |

| ¹³C | -CH₂- (adjacent to C3) | 25 - 35 | Aliphatic carbon. |

| ¹³C | -CH₂- (adjacent to S) | 20 - 30 | Aliphatic carbon attached to sulfur. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, transition states, and activation energies that are often difficult to probe experimentally. researchgate.net For this compound, the reactive thiol group is of particular interest. Thiol-ene and thiol-Michael addition reactions are synthetically important "click" reactions whose mechanisms have been extensively studied using computational methods like DFT. nih.govacs.org

A theoretical study could elucidate the mechanism of the addition of this compound to a Michael acceptor (an electron-deficient alkene). Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the alkene) and the final thioether product.

Transition State Searching: Locating the transition state structure for the key bond-forming step. This involves identifying a first-order saddle point on the potential energy surface.

Catalysis Modeling: Investigating the role of a base or nucleophile in catalyzing the reaction. The calculations would model how the catalyst facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion, thereby lowering the activation barrier. nih.gov

These calculations would provide a quantitative understanding of the reaction's feasibility, kinetics, and stereoselectivity.

Table 4: Key Parameters from a Hypothetical Computational Study of a Thiol-Michael Addition

| Parameter | Description | Typical Computational Method | Significance |

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | DFT (e.g., B3LYP, M06-2X) | Determines the reaction rate (kinetics). |

| ΔHrxn (Enthalpy of Reaction) | The net change in enthalpy during the reaction. | DFT | Indicates if the reaction is exothermic or endothermic. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | DFT Transition State Optimization | Reveals the geometry of the key bond-forming/breaking events. |

| Intermediate Structures | Structures of any stable species formed during the reaction pathway. | DFT Geometry Optimization | Identifies multi-step reaction mechanisms. |

Molecular Docking and Simulation Studies

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. nih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries and understanding structure-activity relationships (SAR). mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a database (like the Protein Data Bank). The ligand, this compound, is then computationally placed into the binding site in various orientations and conformations. A scoring function estimates the binding affinity (often reported as a binding energy in kcal/mol) for each pose.

For this compound, a docking study could explore its potential to inhibit enzymes where a cysteine residue plays a key role, or to interact with receptors that recognize other indole-containing molecules like serotonin. The simulation would identify key intermolecular interactions:

Hydrogen Bonding: The N-H proton of the indole and the S-H proton of the thiol can act as hydrogen bond donors. The nitrogen and sulfur atoms can act as acceptors.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com

Hydrophobic Interactions: The benzene ring and the ethyl chain can form favorable hydrophobic contacts with nonpolar residues.

These studies can guide the design of more potent and selective derivatives. ijcea.orgnih.gov

Table 5: Illustrative Output of a Molecular Docking Study of this compound

| Parameter | Example Value/Result | Interpretation |

| Target Protein | Human Lanosterol 14α-demethylase | A potential antifungal drug target. |

| Binding Energy | -8.5 kcal/mol | A quantitative estimate of the binding affinity; more negative values suggest stronger binding. |

| Key Interacting Residues | TYR 132, CYS 449, PHE 234 | Amino acids in the active site that form stabilizing interactions with the ligand. |